molecular formula C14H15N7O2S B6542427 1-(pyridine-3-sulfonyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine CAS No. 1021263-77-3

1-(pyridine-3-sulfonyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine

Cat. No. B6542427
CAS RN: 1021263-77-3
M. Wt: 345.38 g/mol
InChI Key: ZGAVXWDOSQQJRX-UHFFFAOYSA-N
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Description

1-(Pyridine-3-sulfonyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine (P3TP) is a novel heterocyclic compound with a wide range of applications in the fields of medicinal chemistry, organic chemistry, and biochemistry. It is a highly versatile molecule with unique properties that make it an attractive target for research and development. P3TP is a relatively small molecule, with a molecular weight of approximately 203.3 g/mol, and has a high degree of solubility in water, making it suitable for a variety of laboratory experiments.

Scientific Research Applications

1-(pyridine-3-sulfonyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine has a wide range of potential applications in the fields of medicinal chemistry, organic chemistry, and biochemistry. It has been used as a tool for the synthesis of novel heterocyclic compounds, as a catalyst for organic reactions, and as a ligand for protein-protein interactions. In addition, this compound has been used in the synthesis of a variety of biologically active molecules, such as inhibitors of the enzyme acetylcholinesterase, inhibitors of HIV-1 protease, and inhibitors of the enzyme cyclooxygenase-2. This compound has also been used in the synthesis of a variety of compounds with potential therapeutic applications, such as inhibitors of the enzyme dihydrofolate reductase and inhibitors of the enzyme tyrosine kinase.

Mechanism of Action

The mechanism of action of 1-(pyridine-3-sulfonyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine is not fully understood. However, it is believed that the compound binds to proteins, such as enzymes, and modifies their activity. This binding is thought to be mediated by hydrogen bonding between the sulfonyl group of this compound and the protein's active site. This binding is believed to alter the conformation of the protein, resulting in the inhibition of its activity.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In laboratory studies, it has been shown to inhibit the enzyme acetylcholinesterase and the enzyme cyclooxygenase-2. It has also been shown to inhibit the enzyme dihydrofolate reductase and the enzyme tyrosine kinase. In addition, this compound has been shown to have anti-inflammatory, anti-angiogenic, and anti-cancer activities.

Advantages and Limitations for Lab Experiments

1-(pyridine-3-sulfonyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine has a number of advantages for laboratory experiments. It is a relatively small molecule, with a molecular weight of approximately 203.3 g/mol, and has a high degree of solubility in water, making it suitable for a variety of laboratory experiments. In addition, this compound is relatively inexpensive and widely available. However, this compound is not without its limitations. It is a highly reactive compound, which can lead to the formation of unwanted byproducts. In addition, the synthesis of this compound is relatively complex, requiring multiple steps and the use of a variety of reagents.

Future Directions

The potential applications of 1-(pyridine-3-sulfonyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine are vast, and there are numerous opportunities for future research. Possible future directions include the development of new synthetic methods for the synthesis of this compound and the exploration of new therapeutic applications. In addition, further research into the mechanism of action of this compound is needed to better understand how it interacts with proteins and how it modifies their activity. Finally, further research into the biochemical and physiological effects of this compound is needed to better understand its potential therapeutic applications.

Synthesis Methods

The synthesis of 1-(pyridine-3-sulfonyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine is based on a three-step process. The first step involves the reaction of 1-pyridine-3-sulfonyl chloride with 1,2,4-triazole in the presence of potassium carbonate. This reaction produces the desired this compound. The second step involves the reaction of this compound with 1-bromo-4-chloro-6-methylpyridazine. This reaction yields the desired product, this compound. The third and final step involves the reaction of this compound with a suitable base, such as potassium carbonate, to yield the desired product.

properties

IUPAC Name

6-(4-pyridin-3-ylsulfonylpiperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N7O2S/c22-24(23,12-2-1-5-15-10-12)20-8-6-19(7-9-20)14-4-3-13-17-16-11-21(13)18-14/h1-5,10-11H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGAVXWDOSQQJRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN3C=NN=C3C=C2)S(=O)(=O)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N7O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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